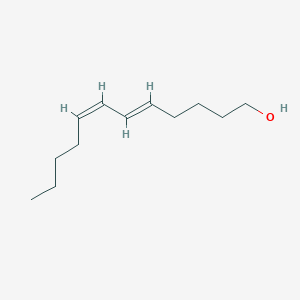

5E,7Z-Dodecadien-1-ol

Description

Contextualization within Insect Pheromone Research

5E,7Z-Dodecadien-1-ol is primarily recognized as an insect sex pheromone. medchemexpress.commedchemexpress.com Pheromones are a class of semiochemicals that facilitate communication between individuals of the same species. umn.edu In the case of this compound, it is a key component of the female sex pheromone blend for several species of moths, particularly within the Dendrolimus genus, commonly known as pine moths. amanote.comjlu.edu.cnepa.gov The release of this specific compound by a female moth acts as a long-range attractant for males, guiding them to her for the purpose of mating. jst.go.jp This chemical communication is highly specific, with the precise isomeric ratio of the pheromone components being crucial for eliciting a behavioral response. ontosight.ai The study of such pheromones is a cornerstone of chemical ecology, providing insights into insect behavior, evolution, and speciation. Furthermore, this knowledge has practical applications in pest management, where synthetic versions of these pheromones can be used to monitor and control insect populations. umn.edujst.go.jp

Significance of Long-Chain Alcohols in Semiochemical Signaling

Long-chain alcohols, such as this compound, are a prevalent class of compounds in the chemical vocabulary of insects. jst.go.jpnih.gov These molecules, typically with carbon backbones ranging from C10 to C18, and their derivatives (acetates and aldehydes), form the basis of what is known as Type I lepidopteran sex pheromones. jst.go.jp The structural diversity within this group, arising from variations in chain length, the number and position of double bonds, and the configuration (Z or E) of these bonds, allows for the immense specificity observed in insect chemical communication. ontosight.ai

The biosynthesis of these long-chain alcohols is closely linked to fatty acid metabolism. nih.gov This metabolic pathway provides the building blocks for creating a wide array of signaling molecules. The presence of a terminal alcohol functional group is a key characteristic of these semiochemicals, influencing their volatility and interaction with receptor proteins in the antennae of the receiving insect. The evolution of specific enzymes capable of producing and modifying these long-chain alcohols has been a critical driver in the diversification of insect mating systems. nih.gov The degradation of these long-chain compounds by environmental factors can also lead to the formation of volatile semiochemicals that guide social behavior. royalsocietypublishing.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed a multifaceted trajectory, encompassing its identification, synthesis, and application. Initial studies focused on the isolation and identification of this compound from the pheromone glands of female moths, such as the pine moth Dendrolimus spectabilis. amanote.com This foundational work required meticulous analytical techniques to determine the precise chemical structure, including the stereochemistry of the double bonds, which is critical for its biological activity.

Following its identification, a significant body of research has been dedicated to the stereoselective synthesis of this compound. jlu.edu.cnepa.govresearchgate.net The development of efficient and highly selective synthetic routes is crucial for producing the pheromone in sufficient quantities for field trials and practical applications in pest management. These synthetic efforts have often involved novel chemical reactions and catalysts to achieve the desired isomeric purity.

Field evaluation has been another critical area of research. researchgate.net Scientists have conducted numerous studies to test the efficacy of synthetic this compound, both alone and in combination with other pheromone components, in attracting male moths in their natural habitats. This research has been instrumental in developing effective lures for monitoring and controlling populations of pest species like the Siberian moth (Dendrolimus superans sibiricus). researchgate.net These studies also investigate factors that can affect the longevity and effectiveness of the pheromone lures in the field. researchgate.net

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | Representative Species |

|---|---|---|

| Identification | Identified as a major component of the female sex pheromone. | Dendrolimus spectabilis (Pine Moth) amanote.com |

| Synthesis | Development of stereoselective synthesis methods to produce the specific 5E,7Z isomer. jlu.edu.cnepa.gov | Not applicable |

| Field Trials | Synthetic pheromone is effective in attracting male moths for monitoring and control. researchgate.net | Dendrolimus superans sibiricus (Siberian Moth) researchgate.net |

Unraveling the Chemical Signals: The Story of this compound

The intricate world of insect communication is largely orchestrated by a silent language of chemical cues. Among these, pheromones play a pivotal role in mediating social interactions and reproductive behaviors. The compound this compound stands as a significant component in the pheromone blends of numerous Lepidopteran species. This article delves into the scientific methodologies employed to isolate and identify this crucial semiochemical from its natural sources, providing a glimpse into the meticulous process of decoding insect conversations.

Natural Occurrence and Elucidation of this compound

The journey to understanding the function of this compound begins with its extraction from biological sources, primarily the pheromone glands of insects. Researchers have developed sophisticated techniques to isolate these minute quantities of volatile compounds for analysis.

Isolation Methodologies from Biological Sources

Two primary methods have proven effective in capturing pheromones like this compound: solvent extraction and solid-phase microextraction.

Solvent extraction is a foundational technique for obtaining insect pheromones. quora.comalfa-chemistry.com This process typically involves excising the pheromone-producing gland, often located at the abdominal tip of female moths, and immersing it in an organic solvent. acs.org Common solvents used include hexane, dichloromethane, or ethanol, chosen for their ability to dissolve the volatile pheromone compounds. quora.comresearchgate.net

While widely used, it's recognized that solvent extraction reflects the total amount of pheromone stored within the gland, which may not accurately represent the blend and quantity of compounds actually released by the insect during signaling behaviors like courtship. frontiersin.org This method yields a crude extract containing a vast number of other compounds, necessitating further purification steps. acs.org

Table 1: Comparison of Solvent Extraction Parameters

| Parameter | Description | Common Choices |

|---|---|---|

| Solvent | The liquid used to dissolve the pheromones from the gland. | Hexane, Dichloromethane, Ethanol quora.comresearchgate.net |

| Source | The biological material from which pheromones are extracted. | Pheromone glands (e.g., abdominal tips of female moths) acs.org |

| Outcome | The initial product obtained after extraction. | Crude extract containing pheromones and other biological compounds. acs.org |

Solid-Phase Microextraction (SPME) offers a solvent-free alternative for collecting volatile compounds, including insect pheromones. researchgate.netsigmaaldrich.com This technique utilizes a fused silica (B1680970) fiber coated with a specific stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), which is exposed to the headspace around a "calling" insect (an individual actively releasing pheromones). researchgate.netresearchgate.net The volatile pheromones adsorb onto the fiber, which can then be directly introduced into an analytical instrument for desorption and analysis. researchgate.net

SPME is particularly advantageous as it captures the emitted volatiles, providing a more accurate representation of the chemical signal as it is perceived by other insects. frontiersin.org It is a sensitive method capable of detecting trace-level volatiles and has been successfully employed in the study of numerous Lepidopteran pheromones. researchgate.netnih.gov

Table 2: Key Features of Solid-Phase Microextraction (SPME)

| Feature | Description |

|---|---|

| Principle | Adsorption of volatile analytes onto a coated fiber. sigmaaldrich.com |

| Advantages | Solvent-free, high sensitivity, captures emitted volatiles. researchgate.netfrontiersin.org |

| Common Fiber Coatings | Polydimethylsiloxane (PDMS), Carboxen/PDMS. researchgate.netnih.gov |

| Application | Collection of airborne pheromones from living insects. nih.gov |

Identification Strategies in Lepidopteran Systems

Once isolated, the challenge lies in identifying the specific chemical structures and their biological relevance. A combination of powerful analytical techniques is employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural elucidation of volatile compounds like this compound. nih.govnih.gov In this technique, the extracted sample is vaporized and passed through a long, thin column (the gas chromatograph), which separates the different components of the mixture based on their boiling points and interactions with the column's stationary phase. nih.gov

As each component exits the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing it to libraries of known compounds. upb.ro

While GC-MS identifies the chemical components, Gas Chromatography-Electroantennography (GC-EAD) determines which of these compounds are biologically active. science.govscience.gov In a GC-EAD system, the effluent from the gas chromatograph is split. One portion goes to a standard detector (like a Flame Ionization Detector or FID), while the other is directed over an insect's antenna. science.govresearchgate.net

Electrodes attached to the antenna measure any electrical potential changes that occur when a biologically active compound, such as a pheromone, passes over it. peerj.com By simultaneously observing the detector signal and the antennal response, researchers can pinpoint the exact compounds in the extract that elicit a physiological reaction in the insect. researchgate.net This technique is crucial for identifying the behaviorally relevant components of a pheromone blend. peerj.com

To improve the analysis of certain compounds by GC-MS, a process called derivatization is often employed. For alcohols like this compound, which can exhibit poor chromatographic behavior due to their polarity, derivatization can enhance their volatility and thermal stability. libretexts.orgresearchgate.net

A common method is silylation, where an active hydrogen in the alcohol's hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com This chemical modification makes the molecule less polar and more volatile, resulting in sharper peaks and improved separation in the gas chromatograph. nih.gov The resulting derivatized molecule also produces a characteristic mass spectrum that can aid in its identification. nih.gov

Table 3: Common Derivatization Reagents for Alcohols

| Reagent Type | Example Reagent | Purpose |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylation | Acid anhydrides, Acid halides | Creates more stable derivatives, enhances detectability. libretexts.org |

| Alkylation | Alkylating agents | Modifies the analyte for better GC performance. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(5E,7Z)-dodeca-5,7-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7+ |

InChI Key |

JUDKGQZMLJXRJX-IGTJQSIKSA-N |

Isomeric SMILES |

CCCC/C=C\C=C\CCCCO |

Canonical SMILES |

CCCCC=CC=CCCCCO |

Origin of Product |

United States |

Natural Occurrence and Elucidation of 5e,7z Dodecadien 1 Ol

Species-Specific Presence and Pheromone Blend Composition

The effectiveness of a pheromone often relies not on a single compound, but on a precise blend of chemicals in specific ratios. The presence and proportion of (5E,7Z)-dodecadien-1-ol and its isomers are highly species-specific, acting as a crucial mechanism for reproductive isolation among closely related moth species.

Role of (5E,7Z)-Dodecadien-1-ol in Dendrolimus houi Sex Pheromone

Dendrolimus houi, a significant defoliator of coniferous forests in southwestern China, utilizes a unique sex pheromone blend in which (5E,7Z)-dodecadien-1-ol is the principal component. nih.gov Scientific analysis of the pheromone gland extracts from female D. houi moths has unequivocally identified three key compounds that elicit a strong antennal response in males. These are (5E,7Z)-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-dodecadien-1-yl acetate (B1210297) (E5,Z7-12:OAc), and (5E,7Z)-dodecadienal (E5,Z7-12:Ald). nih.gov

The identification of these compounds was achieved through a combination of gas chromatography-electroantennography (GC-EAG), which measures the antenna's electrical response to different chemicals, and gas chromatography-mass spectrometry (GC-MS), which determines the chemical structure. nih.govfrontiersin.org The average amounts of these components found in a single calling virgin female are detailed in the table below, highlighting the predominance of the alcohol form.

Pheromone Composition of Female Dendrolimus houi

| Compound | Average Amount per Female (ng) | Ratio |

|---|---|---|

| (5E,7Z)-dodecadien-1-ol | 14.7 ± 12.9 | 100 |

| (5E,7Z)-dodecadien-1-yl acetate | 5.8 ± 5.4 | 39.7 |

| (5E,7Z)-dodecadienal | 0.8 ± 1.4 | 5.6 |

Data sourced from Kong et al. (2007) nih.gov

Field trapping experiments have confirmed that all three of these (5E,7Z)-isomers are essential for attracting male D. houi moths. nih.gov This finding is particularly noteworthy as it represents the first instance of (E,Z)-isomers being identified as the primary sex pheromone components in the Dendrolimus genus, a significant discovery in understanding the chemical ecology of this group of moths. nih.govfrontiersin.orgnih.gov

Comparative Analysis with Geometrical Isomers (e.g., 5Z,7E-Dodecadien-1-ol) in Other Dendrolimus Species

The sex pheromone composition of D. houi stands in stark contrast to that of other species within the Dendrolimus genus. A review of pheromone research reveals that the majority of other Dendrolimus species, such as D. punctatus, D. spectabilis, and D. pini, primarily utilize the geometrical isomers (5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH) and its corresponding acetate and aldehyde derivatives. frontiersin.orgnih.govmdpi.com

This distinct difference in the stereochemistry of the pheromone components—(E,Z) for D. houi versus (Z,E) for many other Dendrolimus species—serves as a powerful pre-zygotic reproductive barrier, ensuring species-specific mate recognition and preventing hybridization. researchgate.net While trace amounts of other isomers, including (5Z,7E)-dodecadien-1-ol, have been tentatively identified in the pheromone gland extracts of D. houi, they are not the primary attractants. nih.gov

The table below provides a comparative overview of the primary pheromone components in several Dendrolimus species, illustrating the unique position of D. houi.

Primary Sex Pheromone Components in Selected Dendrolimus Species

| Species | Primary Pheromone Components |

|---|---|

| Dendrolimus houi | (5E,7Z)-dodecadien-1-ol , (5E,7Z)-dodecadien-1-yl acetate, (5E,7Z)-dodecadienal nih.govfrontiersin.org |

| Dendrolimus punctatus | (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-yl propionate (B1217596) frontiersin.orgresearchgate.net |

| Dendrolimus spectabilis | (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-yl propionate frontiersin.orgnih.gov |

| Dendrolimus pini | (5Z,7E)-dodecadienal, (5Z,7E)-dodecadien-1-ol mdpi.com |

| Dendrolimus kikuchii | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol nih.govresearchgate.net |

| Dendrolimus tabulaeformis | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl propionate frontiersin.orgnih.gov |

This clear divergence in the chemical signals used for mating underscores the evolutionary significance of pheromone composition in the diversification of the Dendrolimus genus. The specific use of (5E,7Z)-dodecadien-1-ol by D. houi is a key trait that defines its chemical identity and reproductive strategy.

Biosynthetic Pathways and Regulation of 5e,7z Dodecadien 1 Ol

Enzymatic Mechanisms of Polyunsaturated Fatty Alcohol Synthesis

The creation of polyunsaturated fatty alcohols like 5E,7Z-dodecadien-1-ol involves a cascade of enzymatic steps that modify common fatty acids. nih.gov Key enzyme families, including desaturases, reductases, and transferases, play pivotal roles in introducing double bonds, reducing the fatty acyl group to an alcohol, and in some cases, adding a functional group like an acetate (B1210297). nih.govnih.gov

Desaturase enzymes are critical for introducing double bonds at specific positions within the fatty acid chain, a key step in determining the final pheromone structure. pnas.orgnih.gov In the biosynthesis of many moth pheromones, Δ11- and Δ9-desaturases are commonly involved. pnas.org For instance, research on the pine caterpillar moth, Dendrolimus punctatus, which produces (Z,E)-5,7-dodecadienol, suggests a pathway involving a Δ11-desaturase. lu.se Studies have shown that palmitate can be elongated to stearate, which is then desaturated by a Δ11-desaturase to produce (Z)-11-octadecenoate. lu.se Subsequent chain-shortening reactions then lead to the final pheromone component. lu.se The identification and characterization of these desaturase genes are often achieved through transcriptome analysis of the pheromone glands. nih.govlu.se

Following desaturation and any chain-shortening or elongation, the modified fatty acyl precursor is typically converted to a fatty alcohol by a fatty acyl-CoA reductase (FAR). nih.govnih.gov These reductases are essential for the final step in producing alcohol pheromones. nih.gov Functional characterization of these enzymes is often performed by expressing the candidate genes in heterologous systems like yeast or plants to confirm their activity. nih.govlu.se In cases where the final pheromone is an acetate ester, an acetyltransferase would be involved in the final step. The active components of the pheromone gland extract of D. punctatus were identified as (Z5,E7)-12:OH and its corresponding acetate. nih.gov

Precursor Incorporation and Metabolic Flux Studies

To elucidate the biosynthetic pathways, researchers often employ precursor incorporation studies using isotopically labeled fatty acids. lu.selu.se By applying labeled precursors to the pheromone gland and analyzing the resulting pheromone components, the specific metabolic steps can be traced. lu.se For example, studies in Dendrolimus punctatus used deuterium-labeled fatty acids to track their conversion into the final pheromone components, providing evidence for the proposed biosynthetic pathway involving Δ11-desaturation and subsequent chain shortening. lu.se Metabolic flux analysis helps to quantify the flow of metabolites through the different enzymatic steps, providing a more detailed understanding of the regulation and efficiency of pheromone production.

Molecular Regulation of Pheromone Biosynthesis

The production of sex pheromones is a tightly controlled process, often regulated by neuropeptides and the expression of specific biosynthetic genes. nih.govwikipedia.org This regulation ensures that pheromones are produced at the appropriate time and in the correct ratios for effective chemical signaling. oup.com

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key neurohormone that stimulates the production of sex pheromones in many moth species. wikipedia.orgnih.gov PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland. koreascience.kr Upon binding to its G-protein coupled receptor on the pheromone gland cells, PBAN triggers a signal transduction cascade that leads to an increase in intracellular calcium levels. wikipedia.orgnih.gov This signaling cascade is thought to activate key enzymes in the biosynthetic pathway, thereby upregulating pheromone production. wikipedia.orgusda.gov The release of PBAN is often linked to the female's circadian rhythm, ensuring pheromone production coincides with the time of optimal mating activity. wikipedia.org

Modern molecular techniques, particularly transcriptomics, have revolutionized the study of pheromone biosynthesis. nih.govplos.org By sequencing the transcriptome of the pheromone gland, researchers can identify candidate genes encoding the enzymes involved in the biosynthetic pathway, such as desaturases, reductases, and other modifying enzymes. nih.govlu.seplos.org Comparing the transcriptomes of different tissues or developmental stages can help to pinpoint genes that are specifically upregulated in the pheromone gland during periods of active pheromone synthesis. plos.orgmdpi.com For Dendrolimus punctatus, transcriptome analysis has been instrumental in identifying genes potentially involved in its development and metabolism, providing a valuable resource for pinpointing specific pheromone biosynthetic genes. plos.org Functional characterization of these candidate genes, often through expression in heterologous systems or gene knockout experiments, is then used to confirm their role in pheromone production. lu.se

Behavioral and Neurophysiological Research on 5e,7z Dodecadien 1 Ol

Chemo-Communication Dynamics in Target Species

The effectiveness of (5E,7Z)-dodecadien-1-ol as a signaling molecule is not based on the compound in isolation but rather on its presence within a precise blend of related chemicals. The ratio of these components is often critical for eliciting a behavioral response in the target species, and slight variations can lead to a loss of attraction or even repulsion.

The primary component of the female sex pheromone of the Yunnan pine caterpillar, Dendrolimus houi, has been identified as (5E,7Z)-dodecadien-1-ol (E5,Z7-12:OH). nih.gov Analysis of extracts from the female pheromone glands revealed a three-part blend. On average, a calling female produces 14.7 ng of E5,Z7-12:OH, 5.8 ng of (5E,7Z)-5,7-dodecadien-1-yl acetate (B1210297) (E5,Z7-12:OAc), and 0.8 ng of (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald). nih.gov This corresponds to a natural ratio of approximately 100:39.7:5.6. nih.gov The identification of these (E,Z)-isomers was a notable discovery, as other studied species in the Dendrolimus genus, such as Dendrolimus punctatus, utilize isomers of (5Z,7E)-dodecadien-1-ol. nih.gov

In another related family, the eastern tent caterpillar, Malacosoma americanum, uses a two-component pheromone system consisting of (E,Z)-5,7-dodecadienal and the corresponding alcohol, (E,Z)-5,7-dodecadien-1-ol. Field trials determined that a 9:1 blend of the aldehyde to the alcohol was the most effective for capturing male moths. researchgate.net

Interactive Table 1: Pheromone Blend Composition in Selected Moth Species

| Species | Compound | Abbreviation | Natural Ratio/Optimal Blend | Reference |

|---|---|---|---|---|

| Dendrolimus houi | (5E,7Z)-dodecadien-1-ol | E5,Z7-12:OH | 100 (Natural) / 20 (Field Trap) | nih.gov |

| (5E,7Z)-dodecadien-1-yl acetate | E5,Z7-12:OAc | ~40 (Natural) / 1 (Field Trap) | nih.gov | |

| (5E,7Z)-dodecadienal | E5,Z7-12:Ald | ~6 (Natural) / 1 (Field Trap) | nih.gov | |

| Malacosoma americanum | (E,Z)-5,7-dodecadienal | ETC-Ald | 9 | researchgate.net |

| (E,Z)-5,7-dodecadien-1-ol | ETC-OH | 1 | researchgate.net |

Behavioral studies, typically conducted through field trapping experiments, are essential for confirming the biological activity of identified pheromone components. For Dendrolimus houi, field assays demonstrated that all three identified components—E5,Z7-12:OH, E5,Z7-12:OAc, and E5,Z7-12:Ald—were necessary to effectively attract male moths. nih.gov Traps baited with a synthetic blend approximating the natural pheromone were tested for their efficacy. It was found that traps baited with a 20:1:1 blend of the alcohol, acetate, and aldehyde were as effective at capturing males as traps baited with live virgin females. nih.gov Further investigation into the blend revealed that the ratio of the acetate to the aldehyde (1:1 in the most effective synthetic lures) was more critical for attraction than the ratio of either of these components to the alcohol. nih.gov

In related species like the forest tent caterpillar, Malacosoma disstria, behavioral responses are also influenced by population dynamics. Studies have shown that the density of a population can affect the ability of male moths to orient to pheromonal cues. frontiersin.org At very high population densities, competition from numerous calling females can reduce the efficacy of a single pheromone source, such as a baited trap, a phenomenon that complicates population monitoring. frontiersin.org

Interactive Table 2: Summary of Behavioral Assay Findings

| Species | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Dendrolimus houi | Field Trapping | A three-component blend (alcohol, acetate, aldehyde) is essential for male attraction. The ratio of acetate to aldehyde is particularly critical. | nih.gov |

| Malacosoma americanum | Field Trapping | Mixtures of the aldehyde and alcohol were attractive to males, while the aldehyde alone was inconsistent. | nih.gov |

| Malacosoma disstria (Forest Tent Caterpillar) | Field Cage & Field Trapping | Male moth orientation to pheromone sources is influenced by population density, with mate-finding success being non-linear as density increases. | frontiersin.org |

Olfactory Perception Mechanisms

The detection of specific pheromone molecules like (5E,7Z)-dodecadien-1-ol from a distance is a highly sensitive and specific process mediated by a cascade of specialized proteins in the insect's antennae. This process involves odorant binding proteins that capture and transport the pheromone molecules and olfactory receptors that trigger a neural signal upon binding.

For a hydrophobic molecule like (5E,7Z)-dodecadien-1-ol to traverse the aqueous lymph surrounding the olfactory neurons in an insect's antenna, it must be solubilized and transported by Odorant Binding Proteins (OBPs). nih.gov In Lepidoptera, these OBPs are generally categorized into Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs). nih.gov Research on the Dendrolimus genus has clarified the function of these pheromone recognition genes. nih.gov While specific binding assays for D. houi OBPs with E5,Z7-12:OH are not detailed in the available literature, studies on the closely related D. punctatus have led to the identification and expression profiling of candidate OBPs. These studies provide a molecular basis for understanding how pheromone components are recognized and discriminated at the periphery of the olfactory system. nih.gov The evolution of the PBP genes within the Dendrolimus genus corresponds with the structural changes observed in their sex pheromone components, suggesting a co-evolutionary relationship between the signaling molecules and their carriers. nih.gov

Following transport by OBPs, the pheromone molecule binds to an Olfactory Receptor (OR) located on the membrane of an olfactory sensory neuron. This binding event initiates the signal transduction cascade that results in a nerve impulse. The specificity of this interaction is paramount for species recognition. In the Dendrolimus genus, Pheromone Receptors (PRs), a specialized class of ORs, have been investigated. nih.gov It has been found that the PRs of Dendrolimus species constitute a unique lineage of receptors that are specifically tuned to Type I lepidopteran pheromones, which include C12 compounds like dodecadienols. nih.gov The differences in the amino acid sequences of these receptors are believed to be the molecular foundation for the olfactory discrimination observed between species such as D. houi (which uses E,Z isomers) and other Dendrolimus species (which use Z,E isomers). nih.gov

The primary technique for identifying biologically active volatile compounds is Gas Chromatography coupled with Electroantennographic Detection (GC-EAD). This method measures the electrical response of a whole insect antenna to compounds as they elute from a gas chromatograph. In the investigation of the Dendrolimus houi sex pheromone, GC-EAD analysis of female gland extracts was instrumental. nih.gov The results showed that male D. houi antennae produced distinct electrical responses to three specific compounds: (5E,7Z)-dodecadien-1-ol, (5E,7Z)-dodecadien-1-yl acetate, and (5E,7Z)-dodecadienal. nih.gov The EAG activity, in conjunction with chemical analysis, confirmed these three molecules as the principal components of the female sex pheromone blend. nih.govnih.gov This technique provides direct neurophysiological evidence of the antenna's sensitivity to these specific molecular structures.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| (5E,7Z)-dodecadien-1-ol | E5,Z7-12:OH |

| (5E,7Z)-dodecadien-1-yl acetate | E5,Z7-12:OAc |

| (5E,7Z)-dodecadienal | E5,Z7-12:Ald |

| (E,Z)-5,7-dodecadien-1-ol | ETC-OH |

| (E,Z)-5,7-dodecadienal | ETC-Ald |

| (5Z,7E)-dodecadien-1-ol | Z5,E7-12:OH |

| (Z)-5-dodecen-1-ol | Z5-12:OH |

| (5Z,7E)-dodecadienyl acetate | Z5,E7-12Ac |

Analytical Chemistry Research Pertaining to 5e,7z Dodecadien 1 Ol

Advanced Chromatographic Separations

Chromatographic techniques are fundamental to the isolation and analysis of (5E,7Z)-dodecadien-1-ol, enabling the separation of this specific isomer from other closely related compounds.

Capillary Gas Chromatography (GC) for Pheromone Analysis

Capillary Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile insect pheromones like (5E,7Z)-dodecadien-1-ol. acs.orgmpg.de High-resolution glass or fused-silica capillary columns offer the necessary efficiency to separate complex mixtures of pheromone components, which often include isomers differing only in the geometry or position of their double bonds. acs.org The use of specialized stationary phases, such as certain liquid crystals or cyano-substituted polysiloxanes, can enhance the separation of geometric isomers. acs.org

Researchers often employ GC coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net This combination provides both the retention time data from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum, which gives information about the molecular weight and fragmentation pattern, aiding in structural elucidation. nih.govresearchgate.net For trace-level analysis, techniques like headspace adsorption followed by thermal desorption injection can be utilized to pre-concentrate the pheromone from a sample, avoiding interference from non-volatile substances. nih.gov

The analysis of insect pheromones by GC requires high sensitivity to detect the nanogram or even smaller quantities produced by individual insects. acs.orgnih.gov Techniques such as quadrupole mass fragmentography can be employed to achieve this level of sensitivity. nih.gov

Table 1: GC Retention Indices for Dodecadien-1-ol Isomers

| Isomer | Retention Index (Polar Column) |

|---|---|

| (Z,E)-5,7-Dodecadien-1-ol | 2148, 2161 |

This table presents the normal alkane retention indices for (Z,E)-5,7-dodecadien-1-ol on a polar GC column with a temperature ramp, as reported in the NIST WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful tool used in the study of (5E,7Z)-dodecadien-1-ol, particularly for purification and analysis of non-volatile derivatives. alfa-chemistry.comunl.edu HPLC is essential for purifying synthetic pheromone preparations to ensure high isomeric purity, which is critical for their biological activity. alfa-chemistry.com Column chromatography, a form of liquid chromatography, is often the first step in purifying crude extracts. nih.govalfa-chemistry.com

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for the separation of pheromone components. sielc.com By derivatizing the alcohol functional group with a fluorescent tag, HPLC coupled with a fluorescence detector can be used for the sensitive and selective analysis of pheromone enantiomers. unl.edu This method has been successfully applied to determine the natural enantiomers of sex pheromones in insect extracts. unl.edu

The choice of adsorbent and eluent in liquid chromatography is crucial for achieving effective separation. alfa-chemistry.com For complex mixtures, a series of chromatographic purifications may be necessary to isolate the active compounds. acs.org

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of (5E,7Z)-dodecadien-1-ol, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise stereochemistry of (5E,7Z)-dodecadien-1-ol. psu.edu Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity of atoms and the geometry of the double bonds. nih.govrsc.orgstanford.edu

For stereochemical assignment, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. wordpress.com NOE experiments can establish the through-space proximity of protons, which is crucial for differentiating between E and Z isomers. wordpress.com In some cases, derivatization with a chiral derivatizing agent can be used to determine the absolute configuration of chiral centers via NMR analysis of the resulting diastereomers. researchgate.net Solid-state NMR has also been explored as a method for establishing relative stereochemistry by comparing experimental and computed tensor principal values. nih.gov

The coupling constants (J-values) between protons on the double bonds in the ¹H NMR spectrum are also diagnostic for assigning the E/Z configuration. magritek.com Generally, a larger coupling constant is observed for trans (E) protons compared to cis (Z) protons. magritek.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com In the case of (5E,7Z)-dodecadien-1-ol, IR spectroscopy is primarily used to confirm the presence of the alcohol (hydroxyl, -OH) functional group. tutorchase.comadichemistry.comorgchemboulder.com

The O-H stretching vibration of an alcohol typically appears as a strong and broad absorption band in the region of 3200-3600 cm⁻¹. tutorchase.comadichemistry.com The broadness of this peak is a result of hydrogen bonding between alcohol molecules. tutorchase.com Additionally, a C-O stretching vibration can be observed in the 1000-1300 cm⁻¹ region, further confirming the presence of the alcohol group. tutorchase.comadichemistry.com While IR is excellent for functional group identification, it does not typically provide detailed information about the stereochemistry of the double bonds.

Table 2: Characteristic IR Absorption Bands for Alcohols

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-O | Stretching | 1000-1300 | Weaker |

This table summarizes the typical infrared absorption frequencies for the hydroxyl group in alcohols. tutorchase.comadichemistry.comorgchemboulder.com

Advanced Detection and Quantification Methods

Beyond basic identification, specialized methods are required for the sensitive detection and accurate quantification of (5E,7Z)-dodecadien-1-ol, especially when dealing with the minute amounts found in nature.

The development of highly sensitive analytical techniques is crucial for pheromone research, where the quantities of interest can be extremely low. psu.edu One approach involves the use of a high-efficiency collection device to quantify the amount of pheromone volatilized from female glands. psu.edu This can involve trapping the volatilized compounds on an adsorbent material followed by solvent elution and analysis. researchgate.net

For quantification, methods such as ELISA (enzyme-linked immunosorbent assay) have been developed for certain pheromones, offering a highly reproducible and quantitative measurement of pheromone production. oup.com Another quantitative method involves fluorescence quenching of a pheromone-binding protein upon binding of the ligand, which can be used to determine dissociation constants. nih.gov

Direct analysis of insect cuticles without solvent extraction is possible using techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS), which ionizes small molecules directly from a surface. researchgate.net This allows for rapid screening and can reveal changes in the chemical profile of an insect. researchgate.net

Mass Spectrometry Techniques (e.g., Electron Impact Mass Spectrometry) for Fragment Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a fundamental technique for the identification of volatile insect pheromones like 5E,7Z-dodecadien-1-ol. nih.gov In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into predictable fragments. The resulting mass spectrum serves as a molecular fingerprint, but the spectra of isomers with different double bond positions, such as (5E,7Z) and (5Z,7E) dodecadienols, can be very similar.

To overcome this ambiguity and definitively locate the double bonds, a chemical derivatization step is often employed prior to MS analysis. nih.govresearchgate.net A common method involves a Diels-Alder reaction with a dienophile, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD). This reagent reacts specifically with the conjugated diene system of the dodecadienol. nih.govresearchgate.net The resulting derivative produces a unique and diagnostic mass spectrum that allows for the unambiguous determination of the original double bond positions. nih.gov The analysis of these characteristic fragmentations is key to confirming the structure as this compound. nih.govresearchgate.net

The table below outlines the general approach to fragment analysis for this compound.

Table 1: Mass Spectrometry Fragmentation Analysis Approach

| Analytical Step | Technique | Purpose | Key Findings |

| Separation & Initial Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate the compound from a mixture and obtain its initial mass spectrum. | Provides retention time and a preliminary mass spectrum for identification. |

| Structural Confirmation | Chemical Derivatization followed by GC-MS | To precisely locate the positions of the double bonds in the molecule. | Reaction with a dienophile like MTAD forms a derivative with a diagnostic fragmentation pattern under EI-MS. nih.govresearchgate.net |

| Fragment Analysis | Electron Impact Mass Spectrometry (EI-MS) | To analyze the fragmentation pattern of the derivative. | The specific mass-to-charge (m/z) ratios of the fragment ions confirm the 5E,7Z configuration of the diene system. nih.gov |

Quantitative Analysis of Pheromone Components in Biological Samples

Quantitative analysis is essential for understanding the precise composition of a pheromone blend, as the ratio of components is often critical for biological activity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for the quantitative analysis of this compound and its related compounds in biological samples, such as extracts from female moth pheromone glands. nih.govnih.gov

By comparing the peak areas of the identified compounds in the gas chromatogram to those of known synthetic standards, researchers can determine the relative and absolute amounts of each component in the gland. researchgate.net This method has been used to identify the specific pheromone blend of various insect species.

For example, research on the pine caterpillar moth Dendrolimus houi identified its sex pheromone as a mixture containing this compound (E5,Z7-12:OH) along with its corresponding acetate (B1210297) and aldehyde derivatives. nih.govresearchgate.net This was the first instance of a (E,Z)-isomer being identified as a sex pheromone in the Dendrolimus genus. nih.gov The precise ratio of these components was determined through quantitative analysis of gland extracts. nih.gov

The table below details the quantified pheromone composition for Dendrolimus houi.

Table 2: Pheromone Composition of Dendrolimus houi

| Pheromone Component | Abbreviation | Relative Ratio |

| This compound | E5,Z7-12:OH | 100 |

| 5E,7Z-Dodecadienyl acetate | E5,Z7-12:OAc | 39.7 |

| 5E,7Z-Dodecadienal | E5,Z7-12:Ald | 5.6 |

| Data sourced from Kong X. B. et al., 2007, as cited in a 2022 review. nih.gov |

Applications in Ecologically Focused Pest Management Research

Development of Pheromone-Based Monitoring Tools

The use of 5E,7Z-Dodecadien-1-ol in pheromone-based monitoring tools is critical for tracking the population dynamics of pest species. This allows for timely and targeted interventions, minimizing the economic and ecological damage caused by these insects.

Research on Lure Formulations and Release Rates for Field Efficacy

The effectiveness of pheromone lures is highly dependent on their formulation and the rate at which the pheromone is released. Research has focused on optimizing these factors to maximize the capture of target moth species. For instance, in studies concerning the pine caterpillar moth, Dendrolimus houi, it was found that lures containing a specific blend of (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-5,7-dodecadien-1-yl acetate (B1210297) (E5,Z7-12:OAc), and (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald) were essential for attracting male moths. nih.gov Field experiments demonstrated that a 20:1:1 blend of the alcohol, acetate, and aldehyde components loaded onto gray rubber septa was as effective as using virgin female moths as bait. nih.gov This indicates the critical importance of the ratio of these components for optimal lure performance.

Further research into lure stability for the Siberian moth showed that rubber septa loaded with a 1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal maintained their effectiveness when stored at very low temperatures (-80 degrees C). However, their efficacy significantly declined after two weeks of exposure to open air, suggesting that lures should be replaced biweekly for consistent monitoring. researchgate.net

Lure Composition and Efficacy for Dendrolimus houi

| Lure Component | Ratio | Carrier | Efficacy |

|---|

Evaluation of Trapping Technologies for Population Surveillance

The design of the trap itself is another crucial factor in the successful use of pheromone lures for population surveillance. Different moth species may be more effectively captured by specific trap designs. For the Masson pine moth, Dendrolimus punctatus, wing pheromone traps (Pherocon 1c) are recommended for surveying. idtools.org In contrast, for the Siberian silk moth, Dendrolimus sibiricus, and the pine tree lappet, Dendrolimus pini, a modified gypsy moth milk carton pheromone trap is the approved method. idtools.org

Research conducted in China on Dendrolimus punctatus utilized synthetic sex pheromone-baited traps at numerous locations to monitor population fluctuations over several years. researchgate.net This large-scale trapping provided valuable data on the changes in moth populations between different generations and years, demonstrating the utility of this technology for widespread surveillance. researchgate.net The placement of traps is also a significant variable, with studies showing that traps placed lower in the forest canopy (less than 5.5 meters) caught significantly more D. punctatus males. researchgate.net

Recommended Trapping Technologies for Dendrolimus Species

| Species | Recommended Trap Type |

|---|---|

| Dendrolimus punctatus | Wing pheromone trap (Pherocon 1c) idtools.org |

| Dendrolimus sibiricus | Modified gypsy moth milk carton pheromone trap idtools.org |

Investigation of Mating Disruption Strategies

Mating disruption is a proactive pest control technique that involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby reducing mating success and subsequent offspring. While the primary focus of the provided information is on monitoring, the successful identification and synthesis of the sex pheromone components, including this compound, are the foundational steps for developing mating disruption strategies. The ability to synthesize these compounds efficiently makes large-scale application for mating disruption a feasible future direction for pest management of species like the pine caterpillar. mdpi.com

Q & A

Q. What computational tools can predict the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Cross-validate with experimental soil column studies to measure leaching potential and photolysis half-life under simulated sunlight (λ = 290–800 nm) .

Methodological Tables

| Parameter | Technique | Key Considerations |

|---|---|---|

| Stereochemical Purity | Chiral HPLC, NOESY | Use polysaccharide-based columns (e.g., Chiralpak®) |

| Thermal Stability | DSC-TGA-FT-IR | Control atmosphere (N2 vs. air) |

| Aquatic Toxicity | OECD 202 (Daphnia magna) | Standardize water hardness and pH |

| Isomerization Kinetics | Eyring Plot Analysis | Monitor at multiple temperatures (25–60°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.